molecular formula C18H16FNO4 B2772565 2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate CAS No. 1638707-69-3

2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate

Cat. No.: B2772565
CAS No.: 1638707-69-3
M. Wt: 329.327
InChI Key: YJTDZCFJXKRHBW-UHFFFAOYSA-N
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Description

2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an acetylphenyl group, an oxoethyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate typically involves the esterification of 2-oxoethyl (3-fluorophenyl)acetate with 3-acetylphenylamine. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The acetyl and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Acetylphenyl)amino]-2-oxoethyl (4-fluorophenyl)acetate
  • 2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-chlorophenyl)acetate
  • 2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-bromophenyl)acetate

Uniqueness

2-[(3-Acetylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-(3-acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4/c1-12(21)14-5-3-7-16(10-14)20-17(22)11-24-18(23)9-13-4-2-6-15(19)8-13/h2-8,10H,9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTDZCFJXKRHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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